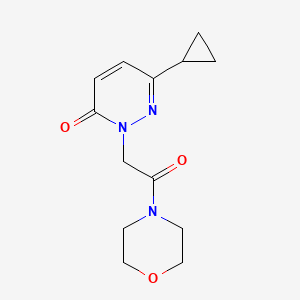

6-cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Scaffold for Drug Discovery

4,5,6-Trifluoropyridazin-3(2H)-one serves as a versatile scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology allows for the creation of a wide array of polyfunctional systems that have significant implications in the field of drug discovery. For instance, reaction with nitrogen nucleophiles like morpholine can lead to a mixture of aminated products, which upon further reactions can give rise to 4,5-disubstituted systems and ring-fused derivatives. Such compounds have potential utility in medicinal chemistry due to their structural diversity and functional versatility (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Synthesis of Heterocycles

Research also highlights the cyclocondensation reactions involving heterocyclic thiones and dichloro-methylthiopyridine derivatives, leading to the formation of tricyclic heterocycles containing a pyrimido[5,4-e][1,3]thiazine fragment. Such synthetic strategies are crucial for developing novel heterocyclic compounds with potential biological activities. The use of morpholine in these reactions showcases the chemical's utility in synthesizing complex heterocyclic structures, which are of great interest in pharmaceutical research and development (Brukshtus & Tumkevičius, 2000).

Transformation into Indolizines

Another application involves the transformation of substituted oxazolo-[3,2-a]pyridines into 5,6-disubstituted indolizines, a process facilitated by morpholine. This synthesis and X-ray structural mapping of the compounds contribute to the exploration of novel organic structures with potential for pharmacological activities. Such transformations are critical for the diversification of chemical libraries used in drug screening programs (Rybakov & Babaev, 2014).

properties

IUPAC Name |

6-cyclopropyl-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-12-4-3-11(10-1-2-10)14-16(12)9-13(18)15-5-7-19-8-6-15/h3-4,10H,1-2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIFGGGEWPSGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile](/img/structure/B2735189.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2735191.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2735199.png)

![2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2735202.png)

![N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2735203.png)

![N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2735204.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2735209.png)